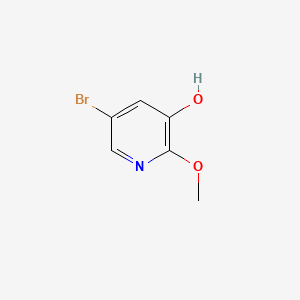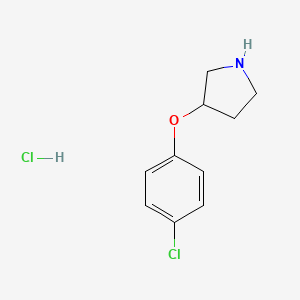
3-(4-Chlorophenoxy)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenoxy)pyrrolidine hydrochloride is an organic compound with the chemical formula C11H14ClNO · HCl. It appears as a white crystalline powder and has a molecular weight of 247.16 g/mol. This compound is known for its better solubility in water, ethanol, chloroform, and other organic solvents . It is primarily used in chemical synthesis as a synthetic intermediate for chiral compounds and as a catalyst or ligand in drug synthesis .
Méthodes De Préparation
The preparation of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride typically involves the following steps :
Reaction of (S)-3-pyrrolidine with chlorophenol: Under alkaline conditions, (S)-3-pyrrolidine reacts with chlorophenol to generate (S)-3-(4-chlorophenoxy)pyrrolidine.
Reaction with hydrochloric acid: The product from the first step is then reacted with hydrochloric acid to produce (S)-3-(4-Chlorophenoxy)pyrrolidine hydrochloride.
Analyse Des Réactions Chimiques
3-(4-Chlorophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4-Chlorophenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in industrial processes that require chiral intermediates or catalysts.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand or catalyst, facilitating various chemical reactions. Its effects are mediated through its interaction with enzymes, receptors, or other molecular targets, leading to the desired chemical or biological outcomes.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-(4-Bromophenoxy)pyrrolidine hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.
3-(4-Fluorophenoxy)pyrrolidine hydrochloride:
3-(4-Methylphenoxy)pyrrolidine hydrochloride: The methyl group can alter the compound’s solubility and reactivity compared to the chlorophenoxy derivative.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and solubility properties, making it suitable for particular applications in chemical synthesis and drug development.
Propriétés
IUPAC Name |
3-(4-chlorophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRCARMEKAIGEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702115 |
Source


|
| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28491-02-3 |
Source


|
| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



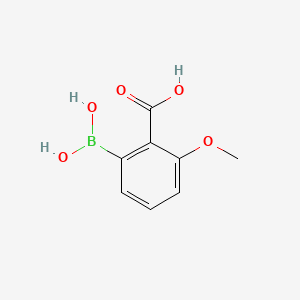

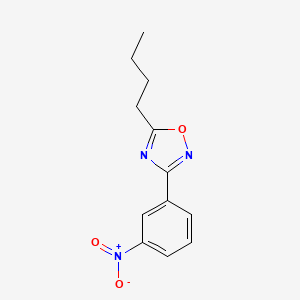
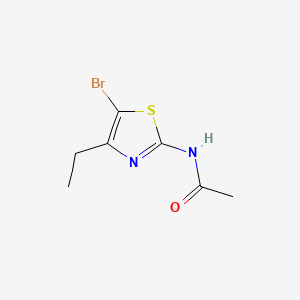

![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)




